

An In-depth Technical Guide to the Safe Handling of Methyl 2-azidoacetate

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Compound of Interest

Compound Name: **Methyl 2-azidoacetate**

Cat. No.: **B155556**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, potential hazards, and handling protocols for **methyl 2-azidoacetate**. Due to the limited availability of specific quantitative toxicological and explosive property data for this compound, this document incorporates safety information from closely related small organic azides and established guidelines for handling energetic materials.

Introduction to the Hazards of Small Organic Azides

Methyl 2-azidoacetate belongs to the class of small organic azides, which are known for their potential instability and explosive nature.^[1] These compounds are energetically rich and can decompose rapidly, releasing nitrogen gas and a significant amount of energy.^{[1][2]} The decomposition can be initiated by various stimuli, including heat, shock, friction, and static discharge.^{[1][2]} Therefore, handling **methyl 2-azidoacetate** requires stringent safety protocols and a thorough understanding of its potential hazards.

Properties of Methyl 2-azidoacetate

A summary of the known physical and chemical properties of **methyl 2-azidoacetate** is provided in the table below.

Property	Value	Reference
Chemical Formula	<chem>C3H5N3O2</chem>	[3]
Molecular Weight	115.09 g/mol	[3]
CAS Number	1816-92-8	[4]
Appearance	Colorless to yellow liquid	[5]
Boiling Point	158 °C	[6]
Density	1.182 g/cm³	[6]
Flash Point	48 °C	[6]

Hazard Identification and Classification

Methyl 2-azidoacetate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[3][4]

Hazard Class	Hazard Statement
Flammable liquids (Category 3)	H226: Flammable liquid and vapor
Skin irritation (Category 2)	H315: Causes skin irritation
Eye irritation (Category 2A)	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation
Potential for explosive decomposition	Heating may cause an explosion[4]

Note: While not a formal GHS classification for this specific compound, the potential for explosive decomposition upon heating is a critical hazard for small organic azides.[4]

Quantitative Hazard Analysis

Specific quantitative toxicological and explosive property data for **methyl 2-azidoacetate** are not readily available in the published literature.[3][4] Therefore, the following tables provide estimations based on general knowledge of small organic azides and data from analogous compounds.

Table 4.1: Toxicological Data (Data for **Methyl 2-azidoacetate** is not available)

Parameter	Value	Species	Route	Notes and References
LD ₅₀ (Oral)	No data available	-	-	The toxicological properties have not been thoroughly investigated.[4] Based on the toxicity of sodium azide, ingestion is expected to be harmful.
LC ₅₀ (Inhalation)	No data available	-	-	Vapors may cause respiratory irritation.[4] Inhalation of azides can have systemic toxic effects.
LD ₅₀ (Dermal)	No data available	-	-	Causes skin irritation.[4] Absorption through the skin is a potential route of exposure for organic azides.

Table 4.2: Thermal Stability and Explosive Hazard (Data for **Methyl 2-azidoacetate** is not available; estimations based on properties of small organic azides)

Parameter	Estimated Value/Comment	Method	Reference/Justification
Onset of Decomposition	Likely in the range of 100-200 °C	Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC)	Small organic azides are known to decompose exothermically at elevated temperatures.
Decomposition Energy	Expected to be significant	DSC/ARC	The azide functional group is highly energetic.
Shock Sensitivity	Potentially sensitive	Drop Hammer Test	Small, low molecular weight organic azides can be sensitive to shock and friction. [1] [2]
C/N Ratio	$C_3/(N_3) = 1$	Calculation	A low carbon-to-nitrogen ratio is an indicator of potential explosive properties. [3]

Experimental Protocols

5.1. Synthesis of **Methyl 2-azidoacetate**

The following protocol is adapted from a published procedure and should be performed with strict adherence to all safety precautions for handling azides.[\[7\]](#)

Reagents and Equipment:

- Methyl bromoacetate

- Sodium azide
- Methanol
- Water
- Diethyl ether
- Magnesium sulfate
- Three-necked round-bottomed flask
- Magnetic stirrer
- Reflux condenser
- Drying tube
- Septum and temperature probe
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Safety shield

Procedure:

- Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, drying tube, and a temperature probe, prepare a solution of methyl bromoacetate (0.528 mol) in methanol (86 mL). This entire setup should be behind a safety shield.[\[7\]](#)
- Addition of Sodium Azide: Prepare a slurry of sodium azide (0.649 mol) in water (40 mL) and add it to the methyl bromoacetate solution in one portion via a funnel. Rinse the funnel with a small amount of water to ensure all the sodium azide is transferred.[\[7\]](#)

- Reaction: Stir the suspension for 20 minutes in a water bath. A mild exotherm may be observed. Following this, heat the solution to a gentle reflux using a heating mantle for 2 hours.[7]
- Work-up: After cooling to room temperature, carefully remove the solvent using a rotary evaporator. The heterogeneous mixture may have a tendency to bump. Partition the residue between diethyl ether (100 mL) and water (100 mL).[7]
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 30 mL).[7]
- Drying and Evaporation: Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent to yield **methyl 2-azidoacetate** as a slightly yellow oil.[7]

5.2. General Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This is a general procedure for assessing the thermal stability of a potentially energetic material like **methyl 2-azidoacetate**.

Equipment and Materials:

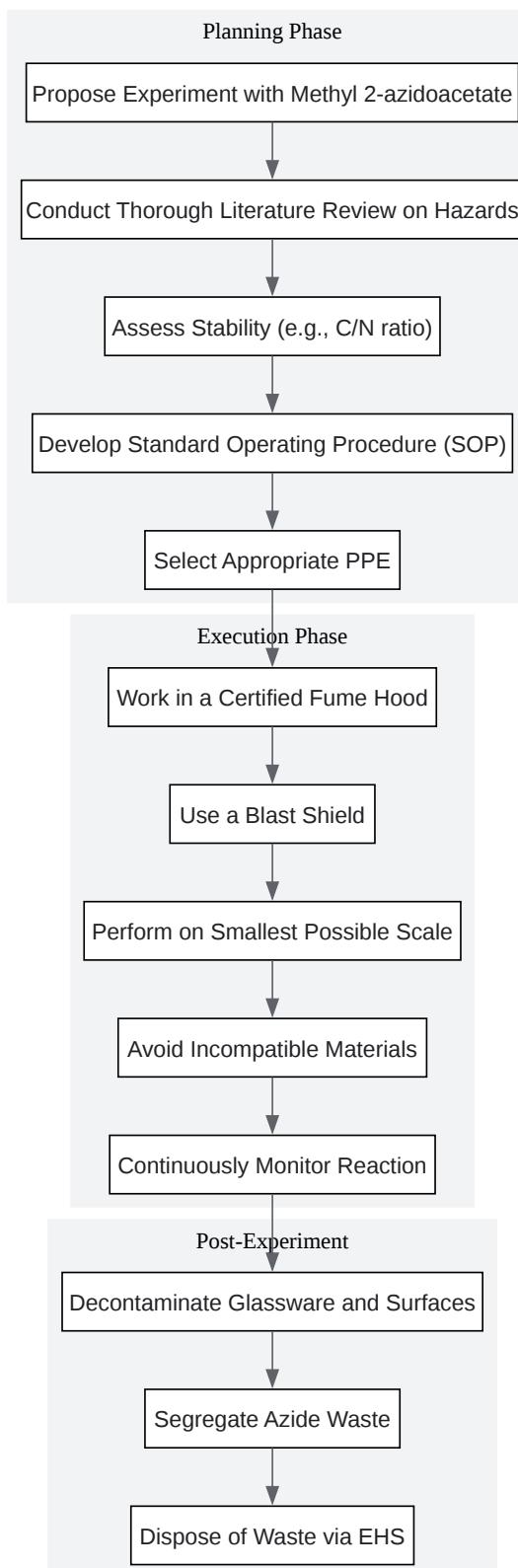
- Differential Scanning Calorimeter (DSC)
- High-pressure DSC pans and lids
- Crimper for sealing pans
- **Methyl 2-azidoacetate** sample (typically 1-5 mg)
- Inert reference material (e.g., empty sealed pan)
- Inert purge gas (e.g., nitrogen)

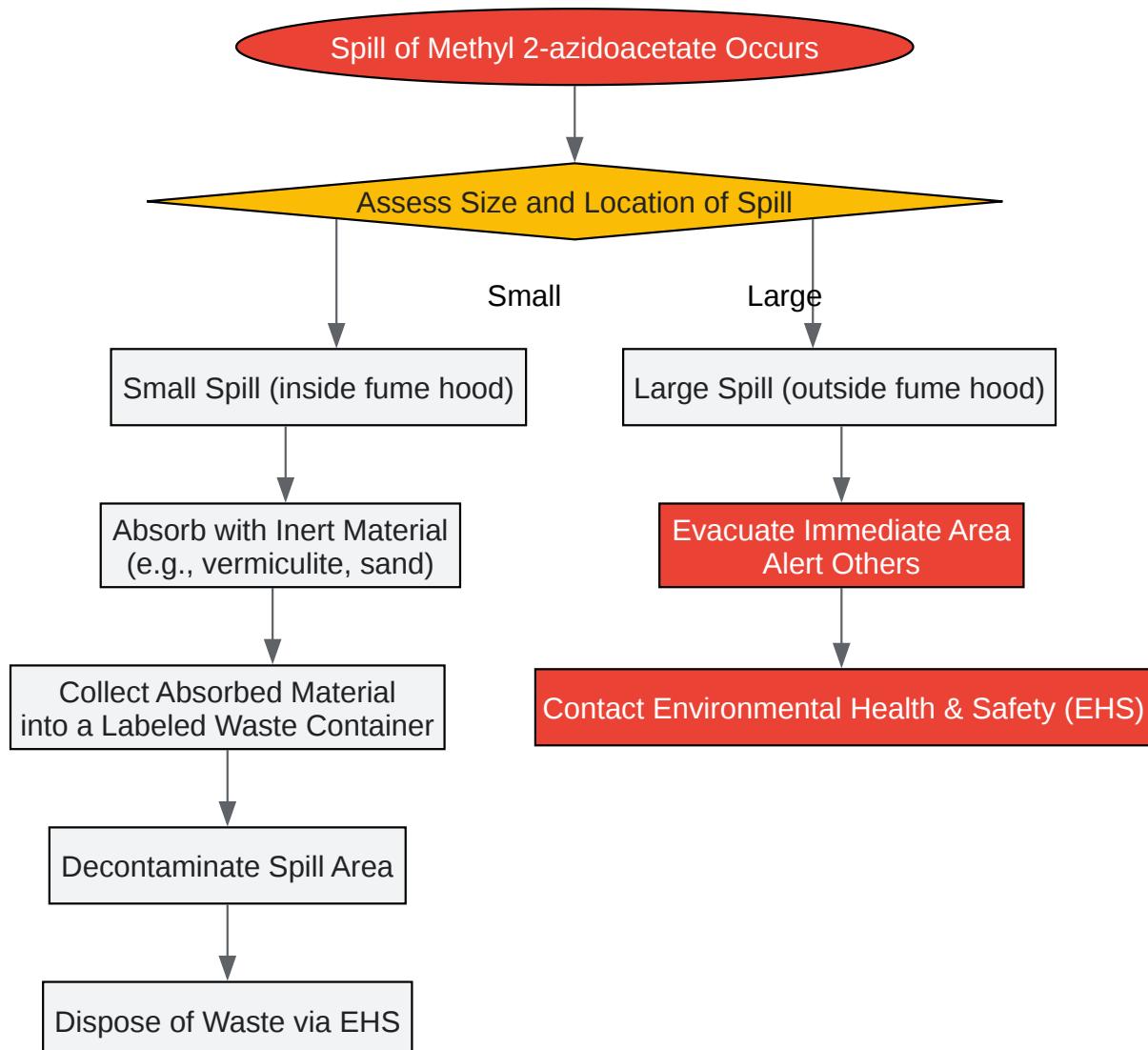
Procedure:

- Sample Preparation: In a well-ventilated fume hood and behind a blast shield, carefully weigh a small amount of **methyl 2-azidoacetate** (1-5 mg) into a high-pressure DSC pan.

- Sealing the Pan: Securely seal the pan with a lid using a crimper. This is crucial to contain any pressure generated during decomposition.
- Instrument Setup: Place the sealed sample pan and a reference pan (an empty sealed pan) into the DSC cell.
- Experimental Program: Program the DSC with the desired temperature profile. A typical program for screening would be to heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min).
- Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
- Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of decomposition (the temperature at which the exothermic decomposition begins) and the enthalpy of decomposition (the total energy released, calculated from the area of the exothermic peak).

Visualizations



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